molecular formula C9H16O B2498601 Spiro[2.5]octan-5-ylmethanol CAS No. 2002815-12-3

Spiro[2.5]octan-5-ylmethanol

Cat. No. B2498601
CAS RN: 2002815-12-3
M. Wt: 140.226
InChI Key: KNJCNJRKRPUJKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds often involves intricate strategies to form the characteristic spiro linkage. A notable approach for synthesizing spiro[2.5]octan-5-ylmethanol derivatives is through cycloaddition reactions, which provide a method for constructing complex cyclic structures efficiently. For instance, the cycloaddition reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD) led to a novel rearrangement, demonstrating the synthetic flexibility of spiro compounds (Şenol et al., 2016).

Molecular Structure Analysis

Spiro[2.5]octan-5-ylmethanol's structure can be analyzed through spectroscopic methods, which provide insights into its molecular geometry and electronic configuration. The spiro linkage introduces a three-dimensional aspect to the molecule, influencing its reactivity and physical properties. The structural analysis is crucial for understanding the compound's chemical behavior and potential applications in material science and organic synthesis.

Chemical Reactions and Properties

The chemical reactivity of spiro[2.5]octan-5-ylmethanol is characterized by its interactions with various reagents and conditions. Spiro compounds can undergo a range of reactions, including solvolysis, where the solvent plays a role in the reaction mechanism. For example, the solvolyses of spiro[2,4]hept-4-yl and spiro[2,5]oct-4-yl 3,5-dinitrobenzoates have been examined, revealing insights into the reactivity of small ring compounds and the influence of the spiro structure on solvolysis rates (Tsuji et al., 1967).

Scientific Research Applications

1. Chemical Rearrangements and Cation Formation Spiro[2.5]octan-5-ylmethanol has been a subject of study in chemical rearrangements and cation formation. For example, Prakash et al. (1987) explored the ionization and rearrangement of 4-spiro[2.n]alkanols, including spiro[2.5]octanol, which forms a static spiro[2.5]octyl cation, a type of secondary cyclohexyl cation stabilized by an adjacent spirocyclopropane ring. This cation was found to rearrange under certain conditions, providing insights into the behavior of such complex cations (Prakash, Fung, Olah, & Rawdah, 1987).

2. Cycloaddition Reactions and Novel Rearrangements Spiro[2.5]octan-5-ylmethanol derivatives have been involved in cycloaddition reactions leading to novel rearrangements. For instance, Şenol et al. (2016) reported the reaction of a derivative of spiro[2.5]octan-5-ylmethanol with phenyltriazolinedione, resulting in a unique rearranged product. This study contributes to understanding the potential of spiro[2.5]octan-5-ylmethanol derivatives in synthetic organic chemistry (Şenol, Bayrak, Menzek, Şahin, & Karakuş, 2016).

3. Investigation of Solvolysis Reactions The compound has been studied in the context of solvolysis reactions. Tsuji, Moritani, and Nishida (1967) examined the solvolyses of various spiro compounds including spiro[2.5]octan-5-ylmethanol derivatives. Their research provides valuable insights into the reactivity and stability of such compounds in different solvents (Tsuji, Moritani, & Nishida, 1967).

4. Mechanistic Studies in Enzyme Reactions Spiro[2.5]octan-5-ylmethanol derivatives have been used to investigate the mechanisms of enzyme reactions. For example, Auclair et al. (2002) utilized spiro[2.5]octane to study the hydrocarbon hydroxylation mechanisms of cytochrome P450 enzymes, contributing to the understanding of these crucial biological catalysts (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).

5. Applications in Synthesis and Organic Chemistry The compound finds application in the synthesis of various organic compounds. For example, Jin et al. (2015) developed a synthetic route for spiro[2.5]octane-5,7-dione, showcasing the compound's utility in constructing complex molecular structures (Jin, Xu, Yang, Lu, Fu, Xie, Zhu, & Dong, 2015).

properties

IUPAC Name

spiro[2.5]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-8-2-1-3-9(6-8)4-5-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJCNJRKRPUJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octan-5-ylmethanol

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